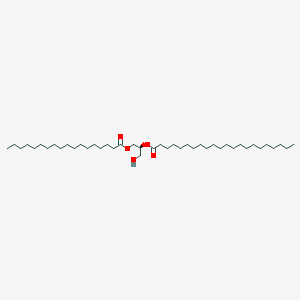
1-Octadecanoyl-2-docosanoyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-octadecanoyl-2-docosanoyl-sn-glycerol is a diacylglycerol 40:0 in which the acyl groups at positions 1 and 2 are octadecanoyl and docosanoyl respectively. It is a diacylglycerol 40:0 and a 1,2-diacyl-sn-glycerol. It derives from an octadecanoic acid and a docosanoic acid.
DG(18:0/22:0/0:0)[iso2], also known as DAG(18:0/22:0) or diacylglycerol(18:0/22:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/22:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/22:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/22:0/0:0)[iso2] has been found throughout all human tissues. Within the cell, DG(18:0/22:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/22:0/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:0/22:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/22:0) pathway. DG(18:0/22:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/22:0/20:3(5Z, 8Z, 11Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/22:0/20:2(11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/22:0/18:2(9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/22:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
Aplicaciones Científicas De Investigación
Biochemical Research
In biochemical research, 1-Octadecanoyl-2-docosanoyl-sn-glycerol serves as a model compound for studying lipid metabolism and signaling pathways. Its unique fatty acid composition allows researchers to investigate the effects of different lipid structures on cellular functions. For instance, studies have shown that variations in fatty acid chain length can influence membrane fluidity and permeability, which are critical factors in cell signaling and drug delivery systems .
Pharmacological Applications
This compound has been explored for its potential therapeutic effects. It is involved in the modulation of lipid signaling pathways that can affect inflammation and metabolic disorders. Research indicates that diacylglycerols can act as second messengers in various signaling cascades, influencing processes such as insulin sensitivity and energy metabolism .
Case Study: Insulin Sensitivity
A study demonstrated that specific diacylglycerols, including this compound, enhance insulin signaling pathways in adipocytes, suggesting potential applications in treating insulin resistance .
Food Science
In the food industry, this compound is investigated for its emulsifying properties. Diacylglycerols are known to stabilize emulsions due to their amphiphilic nature, making them valuable in food formulations where oil-water mixtures are present. This compound can improve the texture and stability of various food products, such as dressings and sauces .
Data Tables
Propiedades
Fórmula molecular |
C43H84O5 |
|---|---|
Peso molecular |
681.1 g/mol |
Nombre IUPAC |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] docosanoate |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m0/s1 |
Clave InChI |
IMCGKQALNIGVRI-RWYGWLOXSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















